

Experimental procedure for the synthesis of 2-cyanophenanthrene from 2-Bromophenanthrene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromophenanthrene

Cat. No.: B1281488

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Application Note: Synthesis of 2-Cyanophenanthrene from 2-Bromophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of 2-cyanophenanthrene from **2-bromophenanthrene** via a Rosenmund-von Braun reaction. This transformation is a key step in the functionalization of the phenanthrene core, a structural motif present in various biologically active molecules and advanced materials. The protocol is adapted from a well-established procedure for the synthesis of the isomeric 9-cyanophenanthrene. This document includes a comprehensive experimental procedure, a table summarizing key quantitative data, and a visual workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

Phenanthrene and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties and biological activities. The introduction of a cyano group onto the phenanthrene scaffold opens up a wide range of further chemical transformations, allowing for the synthesis of diverse libraries of compounds for screening and development. The conversion of an aryl bromide to an aryl nitrile is a fundamental

transformation in organic synthesis. The Rosenmund-von Braun reaction, which employs a copper(I) cyanide salt, is a classic and effective method for this purpose, particularly for robust aromatic systems like phenanthrene.

Experimental Protocol

This protocol is adapted from a procedure for the synthesis of 9-cyanophenanthrene and is expected to be effective for the synthesis of 2-cyanophenanthrene.

Materials:

- **2-Bromophenanthrene**
- Copper(I) cyanide (CuCN)
- High-boiling point solvent (e.g., DMF, NMP, or neat)
- Ethanol (for recrystallization)
- Standard laboratory glassware for high-temperature reactions
- Inert atmosphere setup (e.g., nitrogen or argon)
- Distillation apparatus
- Recrystallization apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine **2-bromophenanthrene** and a slight excess of copper(I) cyanide (approximately 1.1 to 1.5 molar equivalents). The reaction can be run neat or in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
- Reaction Conditions: Heat the reaction mixture under an inert atmosphere (nitrogen or argon) to a temperature between 200-260 °C. The optimal temperature may need to be determined empirically but a starting point of 230 °C is recommended.

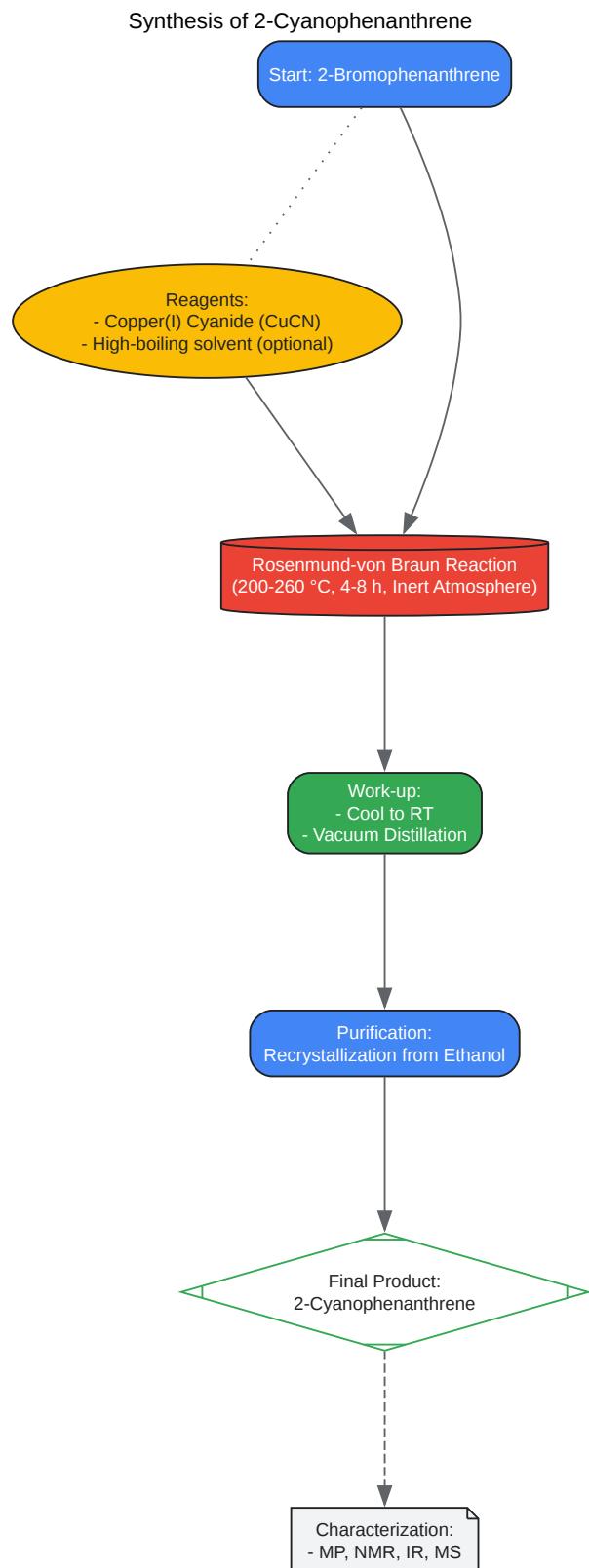
- Reaction Time: Maintain the reaction at the elevated temperature with vigorous stirring for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if desired.
- Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If the reaction was run neat, the solid product mixture can be directly subjected to vacuum distillation. The crude 2-cyanophenanthrene is expected to distill at a high temperature under reduced pressure.
- Purification: The distilled product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final, pure 2-cyanophenanthrene.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2-cyanophenanthrene.

Parameter	Value
Starting Material	2-Bromophenanthrene
Molecular Formula	C ₁₄ H ₉ Br
Molecular Weight	257.13 g/mol
Product	2-Cyanophenanthrene
CAS Number	21351-21-3
Molecular Formula	C ₁₅ H ₉ N
Molecular Weight	203.24 g/mol
Reaction Data	
Theoretical Yield	Dependent on the scale of the reaction
Expected Yield	80-90% (based on analogous reactions)
Physical Properties	
Appearance	Off-white to yellow crystalline solid
Melting Point	~85-88 °C (literature values may vary)
Spectroscopic Data	
¹ H NMR (CDCl ₃)	Aromatic protons expected in the δ 7.5-9.0 ppm range.
¹³ C NMR (CDCl ₃)	Aromatic carbons expected in the δ 110-140 ppm range. The nitrile carbon (C≡N) is expected around δ 118-125 ppm. The quaternary carbon attached to the nitrile group will also be in the aromatic region.
IR Spectroscopy	Characteristic C≡N stretch expected around 2220-2230 cm ⁻¹ . ^[1] Aromatic C-H stretches above 3000 cm ⁻¹ .
Mass Spectrometry	Molecular ion (M ⁺) peak expected at m/z = 203.

Experimental Workflow



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Caption: Experimental workflow for the synthesis of 2-cyanophenanthrene.

Safety Precautions

- This reaction involves high temperatures and should be conducted in a well-ventilated fume hood.
- Copper(I) cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat. Avoid inhalation of dust.
- The work-up procedure should be performed with care, especially the handling of cyanide-containing residues. Quench any residual cyanide with an appropriate oxidizing agent (e.g., bleach) before disposal, following institutional safety guidelines.
- Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

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References

- 1. Preparation of dihydroxy polycyclic aromatic hydrocarbons and activities of two dioxygenases in the phenanthrene degradative pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Experimental procedure for the synthesis of 2-cyanophenanthrene from 2-Bromophenanthrene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1281488#experimental-procedure-for-the-synthesis-of-2-cyanophenanthrene-from-2-bromophenanthrene>]

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